(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group attached to a tetrahydronaphthalene ring system, which includes a hydroxyl group at the 7-position. The stereochemistry at the 2-position is specified as the (S)-enantiomer, indicating its chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves several key steps:
Starting Material Preparation: The synthesis begins with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene or its derivatives under catalytic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 7-position can be accomplished via selective hydroxylation reactions, often using reagents like osmium tetroxide or other oxidizing agents.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step typically requires controlled conditions to ensure the selective formation of the desired product.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the naphthalene ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane can be used for selective oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can serve as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving hydroxylation and carbamate groups. Its structural features allow it to mimic natural substrates, aiding in the investigation of biochemical pathways.
Medicine
Medically, this compound could be explored for its potential as a drug candidate. Its unique structure may exhibit pharmacological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery programs.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, where its specific functional groups impart desirable properties like stability and reactivity.
Mechanism of Action
The mechanism by which (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the carbamate group may interact with enzymes or receptors through covalent or non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: The racemic mixture of the compound.
tert-Butyl (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: A similar compound with a methoxy group instead of a hydroxyl group.
tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate: A positional isomer with the hydroxyl group at the 1-position.
Uniqueness
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to its specific stereochemistry and functional group arrangement. The (S)-enantiomer may exhibit different biological activity compared to the racemic mixture or other isomers, making it particularly valuable in research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl N-[(2S)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWQARFFINAXTB-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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